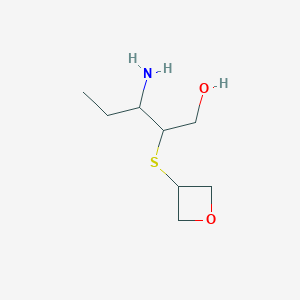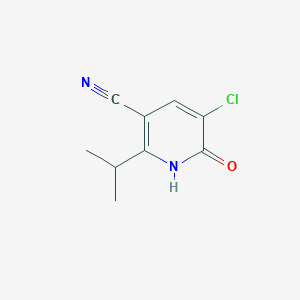
5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position, an isopropyl group at the 2nd position, a carbonitrile group at the 3rd position, and a keto group at the 6th position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the cyclization of suitable precursors to form the pyridine ring. This can be achieved through a condensation reaction involving an aldehyde, an amine, and a β-keto ester under acidic or basic conditions.
Introduction of Functional Groups: The chlorine atom, isopropyl group, and carbonitrile group are introduced through various substitution reactions. For instance, the chlorine atom can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The isopropyl group can be introduced through alkylation using isopropyl halides, and the carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Oxidation: The keto group at the 6th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carbonitrile group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Pharmaceutical Industry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: This compound shares a similar pyridine core structure but differs in the substituents attached to the ring.
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: This compound has a similar chlorine substitution but belongs to the indole family.
Uniqueness
5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom, isopropyl group, and carbonitrile group in specific positions on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
5-chloro-6-oxo-2-propan-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9ClN2O/c1-5(2)8-6(4-11)3-7(10)9(13)12-8/h3,5H,1-2H3,(H,12,13) |
InChIキー |
WRFJRJPWOVAFJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C(=O)N1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)

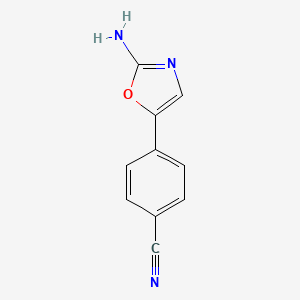

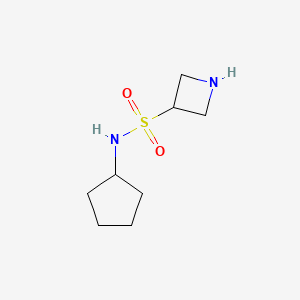
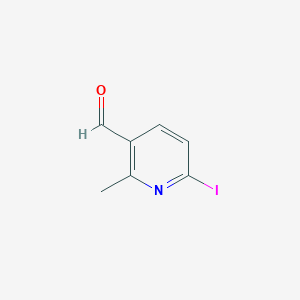
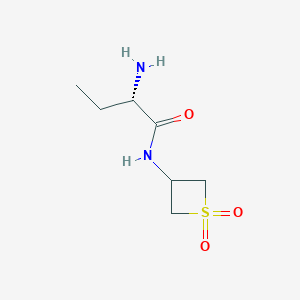
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)



